molecular formula C13H25NO3 B1445437 tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate CAS No. 1454913-95-1

tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate

Cat. No. B1445437
Key on ui cas rn: 1454913-95-1
M. Wt: 243.34 g/mol
InChI Key: ZLEBLWDLKHDYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH2:7][CH:8]([CH2:9][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14]1)[NH:15][C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])([CH3:5])([CH3:23])[CH3:24].[OH2:25]>>[OH:6][CH2:7][CH:8]([CH2:9][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14]1)[NH:15][C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22]

Inputs

Step One
Name
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC(CO)CC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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